![molecular formula C8H4IN3 B1604238 3-Iodo-1H-indazole-4-carbonitrile CAS No. 944898-93-5](/img/structure/B1604238.png)
3-Iodo-1H-indazole-4-carbonitrile
Overview
Description
3-Iodo-1H-indazole-4-carbonitrile is a chemical compound with the molecular formula C8H4IN3. It has a molecular weight of 269.04 . This compound is used in various scientific experiments due to its unique properties.
Synthesis Analysis
The synthesis of indazoles, including 3-Iodo-1H-indazole-4-carbonitrile, has been a topic of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Iodo-1H-indazole-4-carbonitrile consists of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings, substituted at the 3rd position with an iodine atom and at the 4th position with a carbonitrile group .Scientific Research Applications
Suzuki-Type Cross-Coupling Reaction
The compound is used in the Suzuki-Type Cross-Coupling Reaction of unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate . This method allows access to 3-vinylated indazoles selectively and directly without the need for N-protection . These 3-vinylindazoles could be interesting synthetic intermediates allowing access to biologically active molecules .
Synthesis of 1H- and 2H-indazoles
“3-Iodo-1H-indazole-4-carbonitrile” is used in the synthesis of 1H- and 2H-indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
HIV Protease Inhibitors
Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .
Serotonin Receptor Antagonists
The compound is used in the production of serotonin receptor antagonists .
Aldol Reductase Inhibitors
It is also used in the synthesis of aldol reductase inhibitors .
Acetylcholinesterase Inhibitors
The compound is used in the production of acetylcholinesterase inhibitors .
Anticancer Drugs
Indazole-containing heterocyclic compounds, such as “3-Iodo-1H-indazole-4-carbonitrile”, have been widely used as anticancer drugs . For example, niraparib has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube, breast, and prostate cancer .
Tyrosine Kinase Inhibitors
The compound is also used in the production of tyrosine kinase inhibitors , such as pazopanib and axitinib, which are approved by the FDA for renal cell carcinoma .
properties
IUPAC Name |
3-iodo-2H-indazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASELKRKBVMZMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646714 | |
Record name | 3-Iodo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-indazole-4-carbonitrile | |
CAS RN |
944898-93-5 | |
Record name | 3-Iodo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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